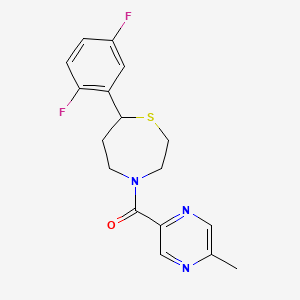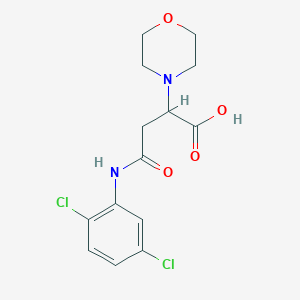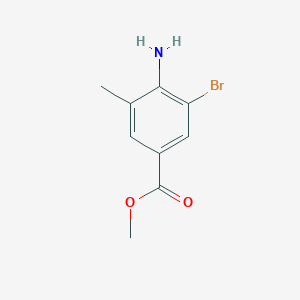
3-Bromo-2-fluoro-6-nitrophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-nitrophenylacetic acid, also known as BFN, is a novel organic compound used in various scientific experiments. It belongs to the family of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of this compound is C8H5BrFNO4. Its InChI Code is 1S/C8H5BrFNO4/c9-5-1-2-6 (11 (14)15)4 (8 (5)10)3-7 (12)13/h1-2H,3H2, (H,12,13) and the InChI key is RPMCEGIMVKYLEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.03 . It is a solid at ambient temperature .Applications De Recherche Scientifique
Comparative Analysis of Halogenated Phenylacetic Acids
A comprehensive study delved into the structural, reactive, and spectroscopic properties of halogen-substituted phenylacetic acids, including 2-(2-halophenyl)acetic acids where the halogens were fluoro, chloro, and bromo. Key insights included resemblances with crystallographic data, calculation of molecular reactivity and acidity descriptors, and vibrational spectra assessment through experimental and theoretical approaches, shedding light on the chemical behavior of such compounds (Srivastava et al., 2015).
Synthetic Approaches and Applications
2-Bromo-6-Fluorotoluene Synthesis
The synthesis of 2-Bromo-6-Fluorotoluene, a significant medical intermediate, was achieved through a series of reactions, highlighting the compound's relevance in medicinal chemistry. The synthesis process and the conditions were thoroughly investigated, ensuring the reliability of the production method and the purity of the resulting compound (Li Jiang-he, 2010).
Architectural Scaffolds for Ligand Design
The design of ligands with 6-bromo-2,2'-bipyridine arms showcased the potential of such structures in creating preorganized frameworks for further functionalization. These findings have implications in the development of compounds for labeling biological materials, offering a systematic approach to ligand construction with specific functionalities (Charbonnière et al., 2002).
Photocage Performance Improvement
The study on methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid chromophores brought significant advancements in the field of photocaging. The new compounds exhibited enhanced photodecarboxylation properties and were identified as competitive tools for biological applications due to their improved performance and simpler synthesis compared to previous photocages (Shigemoto et al., 2021).
Antitumor Agents Discovery
In the realm of cancer research, the synthesis and identification of novel compounds, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, marked a significant advancement. These compounds demonstrated potent antiproliferative activities and potential anti-angiogenesis activity, offering new avenues for therapeutic intervention in cancer treatment (Yin et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromo-2-fluoro-6-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMCEGIMVKYLEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)


![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)

![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)


![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)
